Cyclohexanaminium 4-(5-(dimethylamino)naphthalene-1-sulfonamido)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanaminium 4-(5-(dimethylamino)naphthalene-1-sulfonamido)butanoate is a complex organic compound known for its unique structural properties and applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanaminium 4-(5-(dimethylamino)naphthalene-1-sulfonamido)butanoate typically involves the reaction of cyclohexanamine with 4-(5-(dimethylamino)naphthalene-1-sulfonamido)butanoic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanaminium 4-(5-(dimethylamino)naphthalene-1-sulfonamido)butanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Cyclohexanaminium 4-(5-(dimethylamino)naphthalene-1-sulfonamido)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its unique fluorescence properties.
Biology: Employed in the study of cellular processes and molecular interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery and imaging.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of Cyclohexanaminium 4-(5-(dimethylamino)naphthalene-1-sulfonamido)butanoate involves its interaction with specific molecular targets and pathways. The compound’s sulfonamido group can interact with various biological molecules, leading to changes in their activity and function. These interactions are often mediated by the compound’s ability to form stable complexes with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-({[5-(dimethylamino)-1-naphthyl]sulfonyl}amino)butyl]-3-sulfanylpropanamide: Shares structural similarities but differs in its functional groups and applications.
5-(dimethylamino)-1-naphthalenesulfonic acid (dansyl acid): Another related compound with distinct properties and uses.
Uniqueness
Cyclohexanaminium 4-(5-(dimethylamino)naphthalene-1-sulfonamido)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields .
Eigenschaften
CAS-Nummer |
76563-43-4 |
---|---|
Molekularformel |
C22H33N3O4S |
Molekulargewicht |
435.6 g/mol |
IUPAC-Name |
4-amino-4-[5-(dimethylamino)naphthalen-1-yl]sulfonylbutanoate;cyclohexylazanium |
InChI |
InChI=1S/C16H20N2O4S.C6H13N/c1-18(2)13-7-3-6-12-11(13)5-4-8-14(12)23(21,22)15(17)9-10-16(19)20;7-6-4-2-1-3-5-6/h3-8,15H,9-10,17H2,1-2H3,(H,19,20);6H,1-5,7H2 |
InChI-Schlüssel |
VZPQYPBQEBAVFK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)C(CCC(=O)[O-])N.C1CCC(CC1)[NH3+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.